4-Hydroxy-6-methyl-3-{phenyl[4-(pyridin-2-yl)piperazin-1-yl]methyl}-1-[(pyridin-3-yl)methyl]-1,2-dihydropyridin-2-one
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Overview
Description
4-Hydroxy-6-methyl-3-{phenyl[4-(pyridin-2-yl)piperazin-1-yl]methyl}-1-[(pyridin-3-yl)methyl]-1,2-dihydropyridin-2-one is a complex organic compound with a unique structure that includes multiple pyridine rings and a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-6-methyl-3-{phenyl[4-(pyridin-2-yl)piperazin-1-yl]methyl}-1-[(pyridin-3-yl)methyl]-1,2-dihydropyridin-2-one typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. Common synthetic routes include:
Formation of the pyridine ring: This can be achieved through cyclization reactions involving suitable precursors.
Introduction of the piperazine moiety: This step often involves nucleophilic substitution reactions where the piperazine ring is introduced into the molecule.
Hydroxylation and methylation: These functional groups are introduced through specific reactions such as hydroxylation using oxidizing agents and methylation using methylating agents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactions and the use of catalysts to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-6-methyl-3-{phenyl[4-(pyridin-2-yl)piperazin-1-yl]methyl}-1-[(pyridin-3-yl)methyl]-1,2-dihydropyridin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while reduction can yield alcohols.
Scientific Research Applications
4-Hydroxy-6-methyl-3-{phenyl[4-(pyridin-2-yl)piperazin-1-yl]methyl}-1-[(pyridin-3-yl)methyl]-1,2-dihydropyridin-2-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential therapeutic properties, including antimicrobial and anticancer activities.
Biology: The compound is used in biological studies to understand its effects on cellular processes and pathways.
Industry: It is explored for its potential use in the synthesis of other complex organic molecules and as a building block in chemical manufacturing.
Mechanism of Action
The mechanism of action of 4-Hydroxy-6-methyl-3-{phenyl[4-(pyridin-2-yl)piperazin-1-yl]methyl}-1-[(pyridin-3-yl)methyl]-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-hydroxy-2-quinolones: These compounds share a similar hydroxyl and quinolone structure and are known for their biological activities.
Indole derivatives: These compounds have a similar aromatic structure and are studied for their diverse biological and clinical applications.
Uniqueness
4-Hydroxy-6-methyl-3-{phenyl[4-(pyridin-2-yl)piperazin-1-yl]methyl}-1-[(pyridin-3-yl)methyl]-1,2-dihydropyridin-2-one is unique due to its complex structure, which includes multiple pyridine rings and a piperazine moiety
Properties
IUPAC Name |
4-hydroxy-6-methyl-3-[phenyl-(4-pyridin-2-ylpiperazin-1-yl)methyl]-1-(pyridin-3-ylmethyl)pyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29N5O2/c1-21-18-24(34)26(28(35)33(21)20-22-8-7-12-29-19-22)27(23-9-3-2-4-10-23)32-16-14-31(15-17-32)25-11-5-6-13-30-25/h2-13,18-19,27,34H,14-17,20H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIMIFQPSCGPPQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1CC2=CN=CC=C2)C(C3=CC=CC=C3)N4CCN(CC4)C5=CC=CC=N5)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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